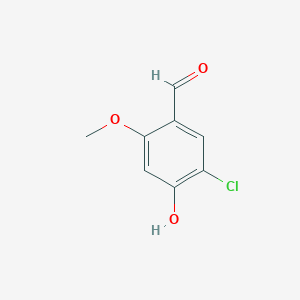

5-Chloro-4-hydroxy-2-methoxybenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-4-hydroxy-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICKLJCXVUXYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275597 | |

| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917828-33-2 | |

| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917828-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-hydroxy-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 4 Hydroxy 2 Methoxybenzaldehyde and Analogous Architectures

Strategies for the Introduction of Chlorine Substituents onto Aromatic Aldehydes

The incorporation of a chlorine atom onto an aromatic aldehyde framework can be achieved through several methods, each with its own set of advantages and challenges, particularly concerning the control of regioselectivity.

Direct chlorination of aromatic compounds is a fundamental transformation in organic synthesis. jalsnet.com The introduction of a chlorine atom can significantly alter a molecule's electronic properties, such as lipophilicity, which is important in various chemical contexts. nih.gov Common methods for the chlorination of arenes involve reagents like molecular chlorine, sulfuryl chloride, N-chlorosuccinimide (NCS), and systems that generate elemental chlorine in-situ, such as HCl in the presence of an oxidant like H₂O₂. jalsnet.com

However, direct chlorination of a substituted benzaldehyde (B42025) presents significant regioselectivity challenges. The outcome is governed by the directing effects of the substituents already present on the aromatic ring. The aldehyde group (-CHO) is a meta-director, while hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong ortho-, para-directors. In a molecule with competing directing groups, direct halogenation often leads to a mixture of isomeric products, complicating purification and reducing the yield of the desired compound.

To overcome these challenges, modern synthetic methods employ directing groups to achieve site selectivity. nih.gov These directing groups act as internal ligands, facilitating C-H activation and subsequent halogenation at a specific position, often ortho to the directing group. rsc.org For instance, anilines can be used as transient directing groups for the palladium-catalyzed ortho-chlorination of benzaldehydes with high yields. rsc.org Organocatalytic methods have also been developed for the direct and enantioselective α-chlorination of the aldehyde functional group itself using NCS or perchlorinated quinones as the chlorine source. organic-chemistry.orgacs.orgprinceton.eduorganic-chemistry.org

Table 1: Reagents for Direct Chlorination of Aromatic Aldehydes

| Reagent | Typical Conditions | Selectivity Notes | Citation |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Organocatalyst (e.g., L-proline amide), Solvent (e.g., Acetone) | Can be used for α-chlorination of the aldehyde group. | organic-chemistry.orgorganic-chemistry.org |

| Perchlorinated Quinone | Imidazolidinone catalyst | Used for enantioselective α-chlorination. | acs.orgprinceton.edu |

| Copper(II) Chloride (CuCl₂) | Ionic liquid solvent | High yield and regioselectivity for para-substitution in anilines, suggesting potential for phenolic systems. | beilstein-journals.org |

| HCl / Oxidant (e.g., H₂O₂, NaClO₃) | Aqueous media | In-situ generation of molecular chlorine; regioselectivity is dependent on substrate's electronic properties. | jalsnet.com |

Indirect methods offer an alternative approach to introduce chlorine with high regioselectivity. These strategies involve the functionalization of a precursor molecule, followed by the conversion of an existing functional group into a chlorine atom. For example, a nitro group or an amino group, which can be introduced with high regiochemical control, can be converted to a chloro substituent via Sandmeyer or related diazonium salt reactions.

Another indirect strategy involves using a "placeholder" functional group that directs the substitution pattern and is later replaced by chlorine. This multi-step approach, while longer, often provides unambiguous control over the final structure. The synthesis of functionalized benzaldehydes can be achieved through various multi-step sequences, which may incorporate such indirect chlorination steps. rug.nlacs.orgnih.gov

Approaches for the Regiospecific Incorporation of Hydroxy and Methoxy Functional Groups

The precise placement of hydroxyl and methoxy groups is critical in the synthesis of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde. This requires strategies for direct introduction (hydroxylation and methylation) or modification of existing groups (demethylation).

Direct C-H hydroxylation of aromatic aldehydes can be challenging, but palladium-catalyzed methods have been developed for the ortho-hydroxylation of benzaldehydes using a transient directing group. acs.org This approach utilizes an oxidant and an oxygen nucleophile to install the hydroxyl group at the C-H bond adjacent to the aldehyde.

O-methylation is a more common and generally straightforward reaction for converting a phenolic hydroxyl group into a methoxy ether. eurekaselect.com This transformation is typically achieved using methylating agents such as dimethyl sulfate, methyl iodide, or diazomethane in the presence of a base. The key challenge is often achieving regioselectivity when multiple hydroxyl groups are present. eurekaselect.com Stepwise strategies involving protection and deprotection of certain hydroxyl groups can be employed to methylate a specific position. nih.gov For instance, the vicinal phenolic hydroxyls on a B ring can be preferentially methylated under mild basic conditions due to their increased acidity. nih.gov Enzymatic O-methylation offers an alternative with high regiospecificity, although it may have a narrower substrate scope. nih.gov

Table 2: Selected O-Methylation and Hydroxylation Methods

| Transformation | Method/Reagent | Key Features | Citation |

|---|---|---|---|

| C-H Hydroxylation | Pd-catalysis with a transient directing group | Direct ortho-hydroxylation of benzaldehydes. | acs.org |

| O-Methylation | Dimethyl sulfate / Base | Common, effective method for converting phenols to methyl ethers. | eurekaselect.com |

| O-Methylation | Meerwein salt | A nonvolatile methylation reagent used for regiospecific methylation. | nih.gov |

| O-Methylation | O-methyltransferase (OMT) enzymes | High regiospecificity but substrate-dependent. | nih.gov |

The cleavage of aryl methyl ethers to yield phenols is a crucial deprotection strategy in the synthesis of hydroxylated aromatic compounds. organic-chemistry.org This reaction, often referred to as demethylation, is essential when the synthetic route starts from a more readily available methoxylated precursor. A variety of reagents can accomplish this transformation, with boron tribromide (BBr₃) being one of the most common and effective for cleaving aryl methyl ethers. nih.gov The mechanism involves the formation of a Lewis acid/base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov

Other reagents and conditions have also been developed for ether cleavage, including hydrohalic acids like HBr and various Lewis acids. researchgate.net Selective demethylation is possible when multiple methoxy groups are present. For example, in the synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde, a methoxy group at the 5th position of a dimethoxy precursor was selectively hydrolyzed to a hydroxyl group using concentrated sulfuric acid in the presence of methionine. researchgate.net Similarly, the cleavage of one of two methoxy groups in 3,4-dimethoxybenzaldehyde can be achieved using lithium chloride (LiCl), indicating that the cleavage of a second methoxy group can be significantly more demanding. rsc.org

Multi-Step Synthetic Sequences and Route Optimization for this compound Production

The synthesis of this compound inherently requires a multi-step approach, and the order of reactions is critical for success. libretexts.org A plausible synthetic route could begin with a commercially available, appropriately substituted benzaldehyde, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) or 2-hydroxy-4-methoxybenzaldehyde (B30951).

One potential strategy, drawing from the synthesis of analogous compounds, could start from veratraldehyde (3,4-dimethoxybenzaldehyde). researchgate.net The sequence would be as follows:

Formylation/Functional Group Introduction: An alternative starting material could be 3-methoxyphenol, which can undergo formylation (e.g., Vilsmeier-Haack or Reimer-Tiemann reaction) to introduce the aldehyde group. The synthesis of 4-hydroxyl-2-methoxybenzaldehyde, for example, can start from m-hydroxy methyl-phenate. google.com

Chlorination: The resulting substituted benzaldehyde would then undergo regioselective chlorination. Given the ortho-, para-directing nature of the existing methoxy and hydroxyl groups, direct chlorination would likely place the chlorine at the desired position 5, which is para to the 2-methoxy group and ortho to the 4-hydroxy group.

Selective Demethylation: If starting from a dimethoxy precursor, a final selective demethylation step would be required to unmask the 4-hydroxyl group. As demonstrated in related syntheses, it is possible to selectively cleave one methoxy group in the presence of others. researchgate.netrsc.org

Table of Compounds

Emerging Sustainable and Green Chemistry Methodologies in Benzaldehyde Synthesis

The synthesis of benzaldehyde derivatives, including structurally complex molecules like this compound, is increasingly being guided by the principles of green chemistry. rjpn.org Traditional synthetic routes often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents, leading to significant environmental concerns. rjpn.org In response, researchers are developing innovative methodologies that prioritize sustainability by minimizing waste, reducing energy consumption, and utilizing safer, renewable materials. rjpn.orgchinakxjy.com These emerging strategies, including biocatalysis, microwave-assisted synthesis, sonochemistry, and the use of eco-friendly solvents and catalysts, represent a paradigm shift towards more efficient and environmentally responsible chemical production. rjpn.org

Biocatalysis in Benzaldehyde Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes or whole-cell systems to perform chemical transformations under mild, aqueous conditions. nih.govacs.org This approach is a cornerstone of green chemistry, offering an alternative to conventional catalysts that often require harsh conditions and may generate toxic waste. nih.govredalyc.org

Key Research Findings:

Enzymatic Reductions and Oxidations: Enzymes such as aldo-keto reductases (AKRs) are capable of reducing a wide range of aromatic aldehydes to their corresponding alcohols. redalyc.orgscielo.org.mx Conversely, other enzymatic systems can be used for oxidation. For instance, the biotransformation of natural substrates like ferulic acid to produce vanillin (a structural analog of the target compound) has been extensively studied, employing various microorganisms. asm.orgchemistryviews.org

Waste as a Resource: A novel approach involves using plant wastes as a source of biocatalysts for benzaldehyde reduction. redalyc.orgscielo.org.mx Aqueous extracts from materials like capulin seeds, mamey seeds, and bean pods have demonstrated the ability to convert benzaldehyde to benzyl alcohol with significant conversion rates, adding value to agricultural byproducts and reducing waste. scielo.org.mx

Engineered Enzymes: Advances in genetic and metabolic engineering allow for the creation of novel enzymes and microbial strains tailored for specific synthetic tasks. nih.gov For example, an engineered dioxygenase has been developed for the one-step synthesis of vanillin from ferulic acid, operating at room temperature and offering high catalytic efficiency. chemistryviews.org Similarly, engineered E. coli strains have been used to synthesize (R)-phenylacetylcarbinol from benzaldehyde, a key intermediate in pharmaceutical production. nih.gov

| Transformation | Biocatalyst Source | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Reduction | Plant Wastes (e.g., Capulin and Mamey seeds) | Benzaldehyde | Benzyl alcohol | High conversions (up to 86%) using aqueous extracts from waste biomass. | scielo.org.mx |

| C-C Bond Formation | Engineered E. coli | Benzaldehyde and Pyruvate | (R)-phenylacetylcarbinol | Reduced side-reactions, improving yield of a key pharmaceutical precursor. | nih.gov |

| Oxidative Conversion | Engineered Dioxygenase | Ferulic acid | Vanillin | A simple, one-step process at room temperature with high efficiency. | chemistryviews.org |

| Reduction | Nocardia sp. | Vanillic acid | Vanillin | Demonstrates the feasibility of reducing carboxylic acids to aldehydes, a challenging chemical step. | asm.org |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures. This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity compared to conventional heating methods. rasayanjournal.co.inacs.org

Key Research Findings:

Accelerated Reactions: MAOS has been successfully applied to various reactions involving benzaldehyde derivatives, including condensation and oxidation reactions. rasayanjournal.co.inamazonaws.com For example, the benzoin condensation of benzaldehyde, a classic organic reaction, can be completed in just 5 minutes with microwave heating, an 18-fold reduction in time compared to traditional methods. acs.orgacs.org

Solvent-Free Conditions: The efficiency of microwave heating often allows reactions to be conducted without a solvent, a significant advantage from a green chemistry perspective. misericordia.eduresearchgate.net The oxidation of benzaldehyde to benzoic acid has been achieved using atmospheric oxygen and an organic catalyst in a solvent-free, microwave-assisted reaction. misericordia.edu

Improved Yields: In the synthesis of N-alkyl phthalimides from alkyl halides, microwave irradiation resulted in yields ranging from 45–98%. rasayanjournal.co.in Similarly, the oxidation of benzyl alcohols to benzaldehyde derivatives using BIFC under microwave irradiation yielded products in the range of 70–92% in just 1–8 minutes. rasayanjournal.co.in

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Benzoin Condensation of Benzaldehyde | Conventional Heating | 90 min | ~40-50% | acs.org |

| Microwave (70W) | 5 min | ~80% | acs.org | |

| Hydrolysis of Benzyl Chloride | Conventional Heating | 35 min | - | rasayanjournal.co.in |

| Microwave | 3 min | 97% | rasayanjournal.co.in |

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes the energy of ultrasonic waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. researchgate.netnih.gov This phenomenon creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates and improving yields. researchgate.net

Key Research Findings:

Enhanced Oxidation: The oxidation of benzyl alcohol to benzaldehyde can be significantly enhanced using ultrasound. researchgate.netrsc.org One study found that using hydrogen peroxide as a green oxidant and an iron sulfate catalyst, coupled with ultrasound, increased the benzaldehyde yield by 45% compared to silent (non-irradiated) conditions. researchgate.net

Solvent-Free and Catalyst-Free Reactions: Ultrasound can promote reactions under eco-friendly conditions. nih.govnih.gov For instance, catalyst-free synthesis of various biologically active heterocycles using substituted aldehydes has been achieved in water under ultrasonic irradiation, resulting in high yields (96%) in shorter timeframes compared to conventional methods. nih.gov The solventless Cannizzaro reaction of substituted benzaldehydes has also been demonstrated under microwave irradiation, while the corresponding cinnamaldehydes were formed under ultrasonic irradiation. researchgate.net

Use of Heterogeneous Catalysts: Sonochemistry is compatible with heterogeneous catalysts, which can be easily recovered and reused. nih.govrsc.org Magnetically retrievable MnFe₂O₄ nanoparticles have been used to catalyze the solvent-free oxidation of benzyl alcohol to benzaldehyde at room temperature under ultrasonic irradiation, with the catalyst being reusable for up to six runs without significant loss of activity. rsc.org

Greener Solvents and Catalysts

A fundamental principle of green chemistry is the reduction or elimination of hazardous substances. tandfonline.com This includes replacing traditional volatile organic solvents with safer alternatives like water or ionic liquids, or eliminating the solvent entirely. tandfonline.comtue.nl

Key Research Findings:

Solvent-Free Knoevenagel Condensation: A green Knoevenagel condensation procedure has been developed for transforming benzaldehydes into α,β-unsaturated acids. tandfonline.comtue.nlresearchgate.net This method avoids toxic solvents like pyridine and catalysts like piperidine, instead using environmentally benign ammonium salts in a solvent-free reaction, achieving excellent conversion and high yields. tandfonline.comtue.nl

Water as a Reaction Medium: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. The synthesis of benzalacetone via a Claisen-Schmidt condensation between benzaldehyde and acetone has been achieved with 99% selectivity in a surfactant-free emulsion system using water as the solvent for the base catalyst. nih.gov

Innovative and Waste-Free Reagents: The use of gaseous nitrogen dioxide has been explored for the quantitative oxidation of benzylic alcohols to aromatic aldehydes. nih.gov This sustainable process is waste-free, as the gaseous byproducts are transformed into nitric acid, which can be collected and utilized. nih.gov Similarly, hydrogen peroxide is increasingly used as a green oxidant, with water as its only byproduct. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. By analyzing the resonant frequencies of nuclei in a magnetic field, NMR provides a wealth of information regarding the molecular structure, including the chemical environment of atoms, their proximity, and through-bond connectivity. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by the presence of neighboring atoms and functional groups. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methoxy protons.

The aromatic region of the spectrum is of particular interest, as the substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the remaining aromatic protons. The presence of both electron-donating (hydroxyl and methoxy) and electron-withdrawing (chloro and aldehyde) groups leads to a specific distribution of electron density around the ring, resulting in a predictable dispersion of the aromatic proton signals. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, usually between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The hydroxyl proton signal can vary in its chemical shift and may be broadened due to hydrogen bonding and exchange processes. The methoxy group protons will present as a sharp singlet, typically in the range of 3.8 to 4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.8 - 10.2 | Singlet |

| Aromatic-H | 6.8 - 7.5 | Doublet, Doublet |

| Hydroxyl-OH | 5.0 - 6.0 | Singlet (broad) |

Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 190-200 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbons attached to the oxygen and chlorine atoms exhibiting distinct chemical shifts due to the electronic effects of these substituents. The carbon of the methoxy group will be observed in the upfield region, generally between 55 and 65 ppm. The specific chemical shifts of the aromatic carbons are influenced by the interplay of the directing effects of the various substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde C=O | 190 - 195 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-H | 110 - 125 |

| Aromatic C (quaternary) | 115 - 140 |

Note: These are approximate ranges, and the precise values are obtained from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would be used to confirm the connectivity between adjacent aromatic protons, helping to solidify their assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly crucial for identifying the connectivity of quaternary carbons and for confirming the placement of the various substituents on the aromatic ring. For instance, correlations from the methoxy protons to the C-2 carbon and from the aldehyde proton to the C-1 and C-2 carbons would provide definitive evidence for the substitution pattern.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy for Identification of Characteristic Functional Groups

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups, making them excellent tools for structural confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopy Band Assignments

In FT-IR spectroscopy, the absorption of infrared radiation by a molecule is measured as a function of frequency. This absorption corresponds to the excitation of molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The aldehydic C-H stretch typically appears as two weak bands around 2850 and 2750 cm⁻¹. The strong absorption band corresponding to the C=O stretching of the aldehyde is expected in the range of 1660-1690 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and phenol groups will be observed in the 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹.

Table 3: Predicted FT-IR Band Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (hydroxyl) | 3200 - 3500 | Broad, Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aldehyde) | 2820 - 2880 & 2720 - 2780 | Weak |

| C=O Stretch (aldehyde) | 1660 - 1690 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (ether) | 1200 - 1300 | Strong |

| C-O Stretch (phenol) | 1000 - 1200 | Medium |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations.

Table 4: Predicted Raman Band Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| C=O Stretch (aldehyde) | 1650 - 1680 | Medium |

By integrating the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further studies and applications of this compound.

An in-depth analysis of the advanced spectroscopic and structural characteristics of this compound reveals significant insights into its molecular properties. Through the application of sophisticated analytical techniques, a comprehensive understanding of its molecular mass, fragmentation patterns, electronic transitions, and solid-state structure has been achieved.

Computational Chemistry and Theoretical Investigations of 5 Chloro 4 Hydroxy 2 Methoxybenzaldehyde

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) for Ground State Optimization and Vibrational Analysis

A computational study would typically begin with the optimization of the ground state geometry of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde using Density Functional Theory (DFT). This process determines the most stable three-dimensional arrangement of the atoms in the molecule. Following optimization, a vibrational analysis would be performed to confirm that the calculated structure corresponds to a true energy minimum and to predict its infrared and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Ab Initio Methods for Electronic Structure and Spectroscopic Simulations

For a more detailed understanding of the electronic structure, researchers often employ ab initio methods. These calculations, based on first principles of quantum mechanics, can provide precise information about the molecule's orbitals and energy levels. Such data is crucial for simulating various types of spectra, including UV-Vis absorption spectra, which can offer insights into the electronic transitions within the molecule.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Frontier Molecular Orbital (FMO) theory is a key component in predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A hypothetical data table for the HOMO-LUMO analysis of this compound might look like this:

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: The values in this table are placeholders and would need to be calculated through specific computational research.

Evaluation of Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include chemical hardness, which measures resistance to deformation of the electron cloud; chemical potential, related to the escaping tendency of electrons; and the electrophilicity index, which quantifies the energy lowering of a molecule when it accepts electrons.

A prospective data table for these descriptors would be structured as follows:

| Descriptor | Formula | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | |

| Electrophilicity Index (ω) | μ2 / (2η) |

Note: The values in this table are placeholders and are contingent on future computational studies.

Molecular Electrostatic Potential (MESP) Surface Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are rich or deficient in electrons. Electronegative atoms, such as oxygen and chlorine, typically create regions of negative electrostatic potential (red and yellow areas), which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue areas), often around hydrogen atoms, are prone to nucleophilic attack. An MESP map of this compound would be instrumental in predicting its intermolecular interactions and sites of chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.de This approach allows for the quantitative investigation of intramolecular interactions, such as hyperconjugation and steric repulsion, which are crucial for understanding molecular stability. The stability of a molecule can be correlated with the extent of electron delocalization, which is primarily driven by hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. researchgate.net

In the case of this compound, NBO analysis would be instrumental in elucidating the electronic interactions between the substituents (chloro, hydroxyl, methoxy (B1213986), and aldehyde groups) and the benzene (B151609) ring. The key interactions to investigate would be the delocalization of lone pair electrons from the oxygen atoms of the hydroxyl and methoxy groups, and the chlorine atom, into the antibonding π* orbitals of the aromatic ring. Similarly, the interaction between the π orbitals of the ring and the antibonding π* orbital of the carbonyl group in the aldehyde moiety would provide insight into the electronic effects of this group.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2), as calculated within the NBO framework. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For instance, in studies of substituted benzaldehydes, NBO analysis has revealed significant stabilization energies arising from the delocalization of lone pair electrons of oxygen-containing substituents into the phenyl ring. researchgate.net

A hypothetical NBO analysis for this compound would likely reveal the following key interactions contributing to its stability:

LP(O) → π(C-C): Delocalization of a lone pair from the hydroxyl and methoxy oxygen atoms into the antibonding π orbitals of the benzene ring.

LP(Cl) → σ(C-C): Hyperconjugative interaction of a lone pair of the chlorine atom with the antibonding σ orbitals of adjacent C-C bonds.

π(C=C) → π(C=O): Delocalization of π-electrons from the aromatic ring into the antibonding π orbital of the carbonyl group.

Below is an interactive data table illustrating the kind of data that would be generated from an NBO analysis of this compound, based on typical values observed in similar molecules.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (Ohydroxyl) | π* (Caromatic-Caromatic) | 15-25 |

| LP (Omethoxy) | π* (Caromatic-Caromatic) | 10-20 |

| LP (Cl) | σ* (Caromatic-Caromatic) | 2-5 |

| π (Caromatic=Caromatic) | π* (C=O) | 5-10 |

Advanced Topological Analyses for Intermolecular Interactions and Non-Covalent Bonding (e.g., NCI, QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interactions (NCI) index are advanced computational tools used to analyze the electron density of a molecule to identify and characterize both covalent bonds and non-covalent interactions. up.ac.zayoutube.com These methods are particularly valuable for understanding the intermolecular forces that govern the solid-state structure and bulk properties of a compound.

QTAIM analysis is based on the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient of the density is zero, are located and classified. A bond critical point (BCP) between two atoms is indicative of a chemical interaction. The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interaction. For instance, in studies of chlorophenols, QTAIM has been used to characterize intramolecular hydrogen bonds and other weak interactions. nih.gov

NCI analysis complements QTAIM by providing a visual representation of non-covalent interactions in three-dimensional space. up.ac.za It is based on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. Plots of the RDG against the electron density reveal regions of non-covalent interactions. These regions can be colored according to the sign of the second eigenvalue of the Hessian of the electron density to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions.

For this compound, these analyses would be crucial for understanding potential intermolecular interactions in a crystal lattice or in solution. Key interactions that could be identified and characterized include:

O-H···O Hydrogen Bonds : Between the hydroxyl group of one molecule and the carbonyl oxygen or methoxy oxygen of a neighboring molecule.

C-H···O Interactions : Weak hydrogen bonds involving aromatic or aldehyde C-H bonds and oxygen atoms.

Halogen Bonding : The chlorine atom could potentially act as a halogen bond donor, interacting with a nucleophilic region of an adjacent molecule.

π-π Stacking : Interactions between the aromatic rings of neighboring molecules.

The table below presents hypothetical QTAIM parameters for potential intermolecular interactions in this compound, based on data from similar systems.

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| O-H···O | 0.02-0.04 | 0.07-0.14 | < 0 |

| C-H···O | 0.005-0.015 | 0.02-0.05 | > 0 |

| Cl···O | 0.01-0.02 | 0.03-0.06 | ~ 0 |

Solvent Effects on Molecular Structure and Spectroscopic Signatures via Continuum Solvation Models

The molecular structure and spectroscopic properties of a compound can be significantly influenced by its environment, particularly the solvent. Continuum solvation models are a computationally efficient way to account for the bulk effects of a solvent in quantum chemical calculations. numberanalytics.comresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. The interaction between the solute's charge distribution and the dielectric medium is then calculated, providing insights into how the solvent affects the solute's properties.

For this compound, continuum solvation models could be used to predict changes in its geometry, dipole moment, and spectroscopic signatures (e.g., UV-Vis and NMR spectra) in different solvents. For example, in polar solvents, one would expect a stabilization of polar conformers and a significant shift in the absorption maxima in the UV-Vis spectrum (solvatochromism) compared to the gas phase or nonpolar solvents.

In studies of hydroxybenzaldehydes, it has been shown that the position of the absorption bands in the electronic spectra is sensitive to the polarity of the solvent. arabjchem.orgresearchgate.net For instance, a polar protic solvent could lead to a red shift (bathochromic shift) in the π→π* transition of the carbonyl group due to the stabilization of the more polar excited state through hydrogen bonding.

The following interactive table illustrates the expected trend in the calculated maximum absorption wavelength (λmax) of this compound in different solvents, as would be predicted by continuum solvation models.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Gas Phase | 1 | 290 |

| Hexane | 1.88 | 295 |

| Dichloromethane | 8.93 | 305 |

| Ethanol | 24.55 | 315 |

| Water | 78.39 | 320 |

Reactions Involving the Aldehyde Moiety

The aldehyde group is one of the most reactive functionalities in this compound, readily participating in nucleophilic addition and condensation reactions. This reactivity is central to the synthesis of numerous derivatives.

Condensation Reactions for Schiff Base Formation with Amines

The condensation of this compound with primary amines is a straightforward and efficient method for the synthesis of Schiff bases, also known as imines. This reaction typically involves refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent, such as ethanol or methanol. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. Schiff bases are a critical class of compounds, widely utilized as ligands in coordination chemistry.

The general reaction is as follows: Reactant 1: this compound Reactant 2: Primary Amine (R-NH₂) Product: Schiff Base

The table below illustrates the variety of Schiff bases that can be synthesized through this condensation reaction, based on analogous reactions with substituted benzaldehydes.

| Reactant 1 | Reactant 2 (Primary Amine) | Solvent | Product (Schiff Base) |

| This compound | Aniline | Ethanol | (E)-4-Chloro-2-((phenylimino)methyl)-5-methoxyphenol |

| This compound | 4-Methoxyaniline | Methanol | (E)-4-Chloro-2-(((4-methoxyphenyl)imino)methyl)-5-methoxyphenol |

| This compound | 2-Aminobenzohydrazide | Methanol | (E)-N'-(5-chloro-4-hydroxy-2-methoxybenzylidene)-2-aminobenzohydrazide |

| This compound | 4-Aminobenzoic acid ethyl ester | Ethanol | Ethyl (E)-4-(((5-chloro-4-hydroxy-2-methoxyphenyl)methyl)imino)benzoate |

Aldol Condensation and Claisen-Schmidt Reactions for Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and other biologically significant heterocyclic compounds. They are commonly synthesized via the Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation. In this reaction, this compound reacts with a ketone, typically an acetophenone derivative, in the presence of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. nih.govscitepress.org The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, or chalcone. nih.gov

The reaction conditions, such as the choice of base and solvent, can be optimized to achieve high yields. scitepress.org This synthetic route is highly versatile, allowing for the creation of a wide library of chalcone derivatives by varying the ketone reactant.

| Reactant 1 | Reactant 2 (Ketone) | Base Catalyst | Product (Chalcone) |

| This compound | Acetophenone | NaOH | (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |

| This compound | 4-Hydroxyacetophenone | KOH | (E)-3-(5-Chloro-4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

| This compound | 2-Hydroxyacetophenone | NaOH | (E)-3-(5-Chloro-4-hydroxy-2-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

| This compound | 4-Methylacetophenone | KOH | (E)-3-(5-Chloro-4-hydroxy-2-methoxyphenyl)-1-(p-tolyl)prop-2-en-1-one |

Selective Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde functional group can be selectively transformed into either a carboxylic acid through oxidation or a primary alcohol through reduction, without affecting the other substituents on the aromatic ring.

Selective Oxidation: The oxidation of this compound to the corresponding 5-Chloro-4-hydroxy-2-methoxybenzoic acid can be achieved using mild oxidizing agents that are compatible with the phenolic hydroxyl group. A common method involves using aqueous hydrogen peroxide in a basic medium. researchgate.net Other reagents like sodium chlorite (NaClO₂) in the presence of a hydrogen peroxide scavenger can also be employed for the efficient conversion of aromatic aldehydes to carboxylic acids. google.com These methods are generally high-yielding and prevent over-oxidation or side reactions involving the sensitive phenol group. researchgate.netorganic-chemistry.org

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding (5-Chloro-4-hydroxy-2-methoxyphenyl)methanol. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature. masterorganicchemistry.comugm.ac.id This transformation is generally clean and provides the corresponding alcohol in high yield. ugm.ac.id

Functionalization of the Hydroxy Group

The phenolic hydroxyl group offers another key site for derivatization, allowing for the formation of ethers and esters, and playing a crucial role in the coordination of metal ions.

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl group can be converted into an ether through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves deprotonating the hydroxyl group with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. The phenoxide then reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide) via an Sₙ2 reaction to yield the corresponding ether. masterorganicchemistry.comyoutube.com This method is highly effective for preparing a wide range of alkyl and aryl ethers from this compound. osti.gov

Esterification: Ester derivatives can be readily prepared by reacting the hydroxyl group with acylating agents like acid chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine. This reaction, a form of nucleophilic acyl substitution, results in the formation of a phenyl ester. For example, reaction with acetyl chloride would yield 4-chloro-5-formyl-2-methoxyphenyl acetate.

Coordination Chemistry: Formation of Metal Complexes as Ligands

While this compound itself is not typically used as a primary ligand, its derivatives, particularly Schiff bases, are excellent chelating agents for a variety of metal ions. nih.gov The synthesis of these ligands via condensation reaction (as described in section 5.1.1) is the first step in forming metal complexes. idosr.org

The resulting Schiff base ligands are often bidentate or polydentate, coordinating to metal centers through the phenolic oxygen (after deprotonation) and the imine nitrogen atom. mdpi.com This chelation forms stable five- or six-membered rings with the metal ion. A wide range of transition metal complexes with varying geometries, such as square-planar or octahedral, can be synthesized using Schiff base ligands derived from substituted salicylaldehydes. biointerfaceresearch.commdpi.com These complexes have applications in catalysis and materials science.

The table below lists potential metal complexes that could be formed from Schiff base ligands derived from this compound, based on studies with analogous ligands.

| Metal Ion | Schiff Base Ligand | Coordination Sites | Potential Complex Geometry |

| Copper(II) | (E)-4-Chloro-2-((phenylimino)methyl)-5-methoxyphenol | Phenolic Oxygen, Imine Nitrogen | Square-planar |

| Nickel(II) | (E)-4-Chloro-2-((phenylimino)methyl)-5-methoxyphenol | Phenolic Oxygen, Imine Nitrogen | Square-planar or Tetrahedral |

| Cobalt(II) | (E)-4-Chloro-2-(((4-methoxyphenyl)imino)methyl)-5-methoxyphenol | Phenolic Oxygen, Imine Nitrogen | Tetrahedral or Octahedral |

| Zinc(II) | (E)-4-Chloro-2-(((4-methoxyphenyl)imino)methyl)-5-methoxyphenol | Phenolic Oxygen, Imine Nitrogen | Tetrahedral |

Chemical Transformations and Derivatization Strategies of this compound

The synthetic versatility of this compound, a substituted aromatic aldehyde, allows for a variety of chemical transformations. These modifications can be targeted at its functional groups—the methoxy, hydroxyl, and aldehyde moieties—as well as the aromatic ring itself. Such derivatization strategies are pivotal in medicinal chemistry and materials science for the development of novel compounds with tailored properties. This article explores key chemical transformations of this compound, focusing on modifications of the methoxy group, electrophilic aromatic substitution reactions, and its use as a scaffold for the synthesis of diverse heterocyclic systems.

Research Applications and Investigations of Biological Activities of 5 Chloro 4 Hydroxy 2 Methoxybenzaldehyde and Its Derivatives in Vitro Studies

Role as Versatile Synthetic Intermediates in Research Contexts

5-Chloro-4-hydroxy-2-methoxybenzaldehyde serves as a crucial starting material and building block in the synthesis of a wide array of organic molecules, some of which are investigated for their potential applications in materials science and medicinal chemistry.

Building Blocks for Complex Organic Molecules

The unique substitution pattern of this compound, featuring a reactive aldehyde group along with chloro, hydroxyl, and methoxy (B1213986) moieties, makes it an ideal precursor for constructing more complex molecular architectures. The aldehyde group readily participates in various condensation reactions, such as the Claisen-Schmidt condensation to form chalcones and Schiff base formation with primary amines. These reactions introduce new functional groups and extend the carbon skeleton, allowing for the synthesis of diverse derivatives. For instance, it has been utilized in the synthesis of novel chalcone derivatives and Schiff bases, which are classes of compounds extensively studied for their biological activities. undikma.ac.idbhu.ac.in The presence of the hydroxyl and methoxy groups also offers sites for further chemical modification, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Precursors for Advanced Materials Research

While the primary focus of research on this compound derivatives has been on their biological activities, their structural features also suggest potential applications in materials science. The aromatic nature of the benzaldehyde (B42025) core, combined with the potential for forming extended conjugated systems through derivatization (e.g., chalcones), can impart interesting photophysical properties. Such compounds are often investigated for their fluorescence or non-linear optical properties, which are desirable in the development of advanced materials. The ability to form metal complexes through the hydroxyl and aldehyde groups could also lead to the creation of novel coordination polymers or metal-organic frameworks (MOFs) with potential catalytic or sensory applications.

In Vitro Biological Activity Screening and Mechanism of Action Research

A significant body of research has been dedicated to exploring the biological potential of this compound derivatives through in vitro screening assays. These studies have revealed promising antimicrobial, antioxidant, and anticancer properties.

In Vitro Antimicrobial Research: Antibacterial and Antifungal Efficacy against Pathogens

Derivatives of this compound have demonstrated notable in vitro activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity:

Several studies have highlighted the antibacterial potential of Schiff bases and other derivatives incorporating the 5-chloro-2-hydroxybenzaldehyde moiety. For example, a series of sulfonamides containing this scaffold were evaluated for their activity against Gram-positive and Gram-negative bacteria. One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. researchgate.net Another study on Schiff bases derived from 5-Chloro-Isopropyl Benzaldehyde reported that some compounds exhibited excellent activity against various bacterial strains. bhu.ac.in The mechanism of action for related salicylanilide derivatives has been suggested to involve the inhibition of bacterial enzymes crucial for cell wall biosynthesis or other essential cellular processes. scispace.com

Antifungal Activity:

The antifungal properties of benzaldehyde derivatives have also been a subject of investigation. Research has shown that the presence of an ortho-hydroxyl group in the aromatic ring can enhance antifungal activity. nih.gov While specific studies focusing solely on this compound's antifungal efficacy are less common, the broader class of hydroxybenzaldehydes has shown promise. For instance, certain benzaldehydes have been identified to possess potent antifungal activity by targeting cellular antioxidation components in fungi. nih.gov

| Derivative | Microorganism | Assay | Activity | Reference |

|---|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and methicillin-resistant Staphylococcus aureus | MIC Determination | MIC: 15.62-31.25 µmol/L | researchgate.net |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | MIC Determination | MIC: 1-4 µmol/L | researchgate.net |

| Schiff bases of 5-Chloro-Isopropyl Benzaldehyde | Gram-positive and Gram-negative bacteria | Agar Well Diffusion | Showed moderate to excellent activity | bhu.ac.in |

In Vitro Antioxidant Activity Investigations via Radical Scavenging Assays

The antioxidant potential of this compound derivatives is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.

Various in vitro assays are employed to evaluate this activity, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. A study on halogenated vanillin derivatives, which share a similar substitution pattern, demonstrated their antioxidant capabilities. For example, 3-chloro-4-hydroxy-5-methoxybenzaldehyde exhibited an IC50 value of 244.11 µg/mL in a DPPH assay. scientific.net Another investigation into a chalcone derivative, 5'-chloro-2',4-dihydroxy-3-methoxychalcone, also highlighted its potential as an antioxidant. undikma.ac.id Computational studies on 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, a derivative, revealed that its antioxidant activity could be significantly greater than that of ascorbic acid in polar environments. scholaris.ca

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| 3-chloro-4-hydroxy-5-methoxybenzaldehyde | DPPH Radical Scavenging | 244.11 µg/mL | scientific.net |

| 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone | DPPH Radical Scavenging | 162.10 µg/mL | scientific.net |

| 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid | DPPH Radical Scavenging | Showed notable ability to scavenge DPPH free radicals | scholaris.ca |

In Vitro Anticancer Research: Enzyme Inhibition and Antiproliferative Effects

Derivatives of this compound have emerged as a promising area of anticancer research, with studies demonstrating their ability to inhibit cancer cell proliferation and target specific enzymes.

A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives were synthesized and evaluated for their anti-proliferative activity against human ovarian (A2780) and colon (HCT-116) cancer cell lines. unisa.edu.au One of the most potent compounds from this series was further tested against a panel of cancer cell lines, with human pancreatic carcinoma (MIA PaCa-2) showing the highest sensitivity. unisa.edu.au Mechanistic studies on MIA PaCa-2 cells revealed that this compound arrested the cell cycle at the G2/M phase and induced apoptosis. unisa.edu.au

Other studies have explored the anticancer potential of benzoxazole derivatives. A 5-chlorobenzoxazole derivative exhibited enhanced antiproliferative activity against HCT-116 and NCI-H460 cancer cell lines, with IC50 values of 2.4 µM and 0.9 µM, respectively. nih.gov Furthermore, novel benzofuran-triazole hybrids incorporating a substituted benzaldehyde moiety were screened for their in vitro anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines, with some derivatives showing outstanding activity compared to the standard drug doxorubicin. researchgate.net

| Derivative | Cancer Cell Line | Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivative (4j) | Human pancreatic carcinoma (MIA PaCa-2) | High sensitivity | Arrested G2/M cell cycle and induced apoptosis | unisa.edu.au |

| 5-chlorobenzoxazole derivative 45 | HCT-116 (Colon) | IC50 = 2.4 µM | Antiproliferative | nih.gov |

| 5-chlorobenzoxazole derivative 45 | NCI-H460 (Lung) | IC50 = 0.9 µM | Antiproliferative | nih.gov |

| Benzofuran-triazole hybrid with 2-(trifluoromethyl)benzyl substituent | A-549 (Lung) and HeLa (Cervical) | Outstanding activity compared to doxorubicin | Potent inhibitors of cancer cell growth | researchgate.net |

Studies on Enzyme Inhibition (e.g., Tyrosinase Inhibition)

The investigation of enzyme inhibition is a critical area in drug discovery, and derivatives of substituted benzaldehydes have been a subject of significant interest. While research specifically on this compound is limited, extensive studies on its structural isomers and analogues, particularly as tyrosinase inhibitors, provide valuable insights into their potential. Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis, making its inhibitors highly sought after in the cosmetic and medical industries for treating hyperpigmentation disorders. semanticscholar.org

Derivatives of 2-hydroxy-4-methoxybenzaldehyde (B30951), a structural isomer of the title compound, have shown promise as tyrosinase inhibitors. A series of novel 2-hydroxy-4-methoxybenzohydrazide Schiff bases were synthesized and evaluated for their anti-tyrosinase activity. Several of these compounds exhibited potent inhibition, with IC50 values significantly lower than that of the standard inhibitor, kojic acid. For instance, compound 4d in one study emerged as the most potent, with an IC50 value of 7.57 μM, demonstrating approximately 2.5-fold better inhibition than kojic acid. Kinetic analysis of this compound revealed a mixed-type inhibition mechanism. nih.gov

Another study focused on (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT), a derivative of another isomer (vanillin). This compound displayed a more potent inhibitory effect on tyrosinase than kojic acid, a finding that was corroborated by in silico docking simulations which suggested a high binding affinity to the enzyme's catalytic site. semanticscholar.org Similarly, designing derivatives by combining structural features of known tyrosinase inhibitors has proven effective. A series of (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one ((Z)-BPT) derivatives were developed, with some showing inhibitory potency up to 189-fold greater than kojic acid. nih.gov Kinetic studies revealed that these compounds acted as competitive or mixed-type inhibitors. nih.gov

Beyond tyrosinase, derivatives of structurally related hydroxy-methoxybenzaldehydes have been investigated as inhibitors of other enzymes. For example, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and cancer. unipa.it Additionally, thiosemicarbazones derived from 4-hydroxy-3,5-dimethoxy benzaldehyde have demonstrated highly potent inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs I and II), with KI values in the nanomolar range. nih.gov

Table 1: In Vitro Enzyme Inhibition by Derivatives of Hydroxy-Methoxybenzaldehydes

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 / KI Value | Inhibition Type | Reference |

|---|---|---|---|---|---|

| 2-hydroxy-4-methoxybenzohydrazide | Compound 4d | Mushroom Tyrosinase | 7.57 μM | Mixed-type | nih.gov |

| Benzylidene-thioxothiazolidinone | (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one | Mushroom Tyrosinase | < Kojic Acid | - | semanticscholar.org |

| Benzylidene-phenylthiazolone | (Z)-5-(2,4-dihydroxybenzylidene)-2-phenylthiazol-4(5H)-one | Mushroom Tyrosinase | 0.06 μM | Competitive | nih.gov |

| Benzothiazole | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Mushroom Tyrosinase | 0.2 μM | Competitive | mdpi.com |

| Benzenesulfonamide | 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(thiazol-2-yl)benzenesulfonamide | 12-Lipoxygenase | 0.05 μM | - | unipa.it |

| Thiosemicarbazone | 4-(((4-hydroxy-3,5-dimethoxyphenyl)methylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Acetylcholinesterase | KI: 51.11 nM | - | nih.gov |

| Thiosemicarbazone | 4-(((4-hydroxy-3,5-dimethoxyphenyl)methylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Carbonic Anhydrase I | KI: 60.32 nM | - | nih.gov |

| Thiosemicarbazone | 4-(((4-hydroxy-3,5-dimethoxyphenyl)methylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Carbonic Anhydrase II | KI: 64.21 nM | - | nih.gov |

Research on DNA Binding and Cleavage Properties

The interaction of small molecules with DNA is a cornerstone of pharmacology, particularly in the development of anticancer agents. While direct studies on the DNA binding and cleavage properties of this compound and its simple derivatives are not extensively documented in the scientific literature, a related area of research provides a potential avenue for such activities. This involves the formation of Schiff base ligands from substituted salicylaldehydes (a class to which the title compound belongs) and their subsequent complexation with metal ions.

Schiff bases, which contain an azomethine (-C=N-) group, are readily synthesized by the condensation of a primary amine with an aldehyde. nih.gov Those derived from salicylaldehydes are excellent chelating ligands, and their metal complexes have been widely studied for their biological properties, including their ability to interact with DNA. nih.govresearchgate.net

Studies on various metal(II) complexes with Schiff bases derived from other substituted salicylaldehydes have demonstrated significant DNA binding activity. The primary mode of interaction is often found to be intercalation, where the planar aromatic structure of the Schiff base ligand inserts between the base pairs of the DNA double helix. nih.govnih.gov This interaction can be monitored using techniques such as UV-visible absorption spectroscopy, fluorescence titration, and viscosity measurements. nih.gov For example, a Cu(II) complex with a Schiff base ligand derived from chromone-3-carbaldehyde and 4-chloro-2-amino benzoic acid was shown to bind to Calf Thymus DNA (CT-DNA) via an intercalative mode. nih.gov

Furthermore, some of these metal complexes are capable of cleaving DNA. The nuclease activity of metal complexes is often redox-dependent, meaning the metal ion in the complex participates in oxidation-reduction reactions that generate reactive oxygen species (ROS), which in turn damage the DNA backbone. nih.gov Studies on a series of metal complexes with a specific Schiff base ligand showed that the Cu(II) and Co(II) complexes could cleave plasmid DNA through such a redox mechanism. nih.gov This suggests that if this compound were used to synthesize Schiff base ligands, the resulting metal complexes could potentially exhibit DNA binding and cleavage capabilities, an area that warrants future investigation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in In Vitro Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of hydroxy-methoxybenzaldehydes, SAR studies have been crucial in optimizing their enzyme inhibitory effects.

In the context of tyrosinase inhibition, a recurring theme is the importance of the hydroxyl group pattern on the benzaldehyde ring. The presence of a resorcinol (1,3-dihydroxybenzene) or catechol (1,2-dihydroxybenzene) moiety is often associated with potent activity. For instance, in a study of (Z)-BPT derivatives, the compound with a 2,4-dihydroxyphenyl group exhibited the strongest tyrosinase inhibition. nih.gov This highlights the critical role of the 4-hydroxyl substituent, with the type and position of additional groups modulating the inhibitory potency. nih.gov Similarly, for a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, the derivative bearing a 2,4-dihydroxy substitution on the phenyl ring was the most potent inhibitor of both mushroom and human tyrosinases. mdpi.com

The methoxy group's position and presence also play a significant role. In chalcone derivatives, SAR studies have highlighted the importance of the 2'-OH group and the derivatization pattern of the 4'-OH group for cytotoxic activity against cancer cell lines. researchgate.net For 12-lipoxygenase inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, modifications to the benzaldehyde portion of the molecule revealed specific SAR trends. An interesting and unexpected result was the improvement in activity observed for 4-bromo and 4-chloro derivatives. In contrast, a 4-methoxy analogue showed reduced activity, and other substituents at the 3-position (methyl, amino, nitro) or any modifications at the 5-position resulted in a drastic loss of activity. unipa.it

The nature of the derivatization is also key. The conversion of the aldehyde to a Schiff base or other heterocyclic structures can dramatically influence activity. For example, the synthesis of 2-hydroxy-4-methoxybenzohydrazide derivatives led to potent tyrosinase inhibitors, indicating that the hydrazide moiety is a favorable scaffold for this target. nih.gov These SAR studies collectively suggest that for derivatives of this compound, the interplay between the chloro, hydroxy, and methoxy substituents, as well as the nature of the derivatized side chain, will be critical in determining the potency and selectivity of their biological activities.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein or enzyme. These in silico methods provide detailed insights into the binding modes, affinities, and stability of ligand-target complexes at an atomic level, guiding the rational design of more potent and selective inhibitors.

For derivatives of hydroxy-methoxybenzaldehydes, molecular docking has been extensively used to rationalize their observed enzyme inhibitory activities. In studies of tyrosinase inhibitors, docking simulations consistently show that the active compounds bind within the catalytic site of the enzyme, which contains two copper ions. A key interaction proposed for a potent 2-hydroxy-4-methoxybenzamide derivative was its ability to chelate the copper ions (Cu400 and Cu401) and interact with surrounding histidine residues (e.g., His61, His263) in the active site. nih.gov Similarly, docking of (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one into the tyrosinase active site revealed a high binding affinity, supporting its potent inhibitory activity. semanticscholar.org

Docking studies have also been applied to other enzyme targets. The binding modes of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives with cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation, were investigated to explain their cytotoxicity. The simulations identified key interactions with amino acid residues in the ATP binding pocket of CDK2. researchgate.net Hydrazone derivatives of 4-hydroxy-3,5-dimethoxybenzaldehyde have been docked into the receptors for EGFR and HER2, revealing hydrophobic interactions and hydrogen bonding that determine binding affinity. researchgate.net

Molecular dynamics (MD) simulations are often performed to complement docking studies by assessing the stability of the predicted ligand-protein complex over time. For a series of antidiabetic benzamide derivatives, MD simulations were used to validate their potential to inhibit α-glucosidase and α-amylase. Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex suggested the stability of the most active compound within the binding site of the target proteins. researchgate.net These computational approaches are invaluable for understanding the molecular basis of biological activity and for guiding the optimization of lead compounds based on scaffolds like this compound.

Table 2: Summary of Molecular Docking Studies on Derivatives of Structurally Related Benzaldehydes

| Compound/Derivative Class | Target Protein | Key Interacting Residues/Features | Predicted Binding Energy/Score | Reference |

|---|---|---|---|---|

| 2-hydroxy-4-methoxybenzamide derivative | Mushroom Tyrosinase | Interaction with Cu ions and His residues in the active site | - | nih.gov |

| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one | Mushroom Tyrosinase | High binding affinity in the catalytic site | Greater than kojic acid | semanticscholar.org |

| 2-(2,4-dihydroxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole | Human Tyrosinase | 2,4-hydroxyl groups play an important role | - | mdpi.com |

| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivative | Cyclin-dependent kinase 2 (CDK2) | Thr14, Lys33, Glu81, Asp86, Asp145 | - | researchgate.net |

| 4-hydroxy-3,5-dimethoxybenzaldehyde hydrazone | EGFR and HER2 Kinases | Hydrophobic interactions and hydrogen bonding | - | researchgate.net |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-Glucosidase / α-Amylase | Hydrogen bonding, electrostatic, and hydrophobic interactions | - | researchgate.net |

Future Research Trajectories and Unexplored Avenues for 5 Chloro 4 Hydroxy 2 Methoxybenzaldehyde

Development of Highly Efficient and Atom-Economical Synthetic Pathways

While methods for the synthesis of substituted benzaldehydes are established, a primary future objective is the development of greener, more efficient, and atom-economical pathways for 5-Chloro-4-hydroxy-2-methoxybenzaldehyde. Current multi-step syntheses often involve stoichiometric reagents and generate significant waste. Future research should focus on:

Catalytic C-H Functionalization: Direct, regioselective chlorination, hydroxylation, and methoxylation of simpler, readily available precursors using transition-metal catalysis. This would significantly shorten the synthetic route and improve atom economy by avoiding the use of protecting groups and multiple activation steps.

Flow Chemistry Processes: Implementing continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Novel Catalytic Systems: A patent for the preparation of the related compound 4-hydroxyl-2-methoxybenzaldehyde utilized an ionic liquid as a non-toxic, recyclable catalyst for the esterification step. google.com This highlights a promising avenue for using unconventional catalytic systems, such as ionic liquids or solid-supported catalysts, to minimize waste and environmental impact in the synthesis of this compound.

| Synthetic Strategy | Potential Advantage | Research Focus |

| C-H Functionalization | Reduced step-count, high atom economy | Development of regioselective catalysts |

| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reactor design and conditions |

| Green Catalysts | Recyclability, reduced toxicity | Exploration of ionic liquids and solid acids |

Application of Advanced Spectroscopic Techniques for Dynamic Structural Studies

Standard characterization of this compound relies on techniques like NMR, IR, and mass spectrometry, which typically provide a static picture of the molecule's structure. researchgate.net The future lies in applying advanced spectroscopic methods to understand its dynamic behavior and intermolecular interactions.

Computational studies on the related 5-Bromo-2-Hydroxybenzaldehyde have successfully used Density Functional Theory (DFT) to predict vibrational and spectroscopic properties. nih.gov A similar approach can be applied to this compound. Future research directions include:

Time-Resolved Spectroscopy: Using techniques like pump-probe spectroscopy to study the excited-state dynamics of the molecule, which is crucial for understanding its photophysical properties and potential applications in photochemistry or as a photosensitizer.

2D NMR Techniques: Employing advanced 2D NMR experiments (e.g., NOESY, ROESY) to study the molecule's conformation and its dynamic interactions with solvents or biological macromolecules in solution.

In-Situ Reaction Monitoring: Utilizing techniques like in-situ IR or Raman spectroscopy to monitor synthetic reactions in real-time, providing valuable kinetic and mechanistic data for process optimization.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of Chemical Reactivity and Biological Function

The intersection of computational chemistry and artificial intelligence (AI) offers a powerful tool for accelerating chemical research. For this compound, AI and machine learning (ML) can be leveraged to predict its properties and guide experimental efforts. DFT calculations, as performed for analogous compounds like 4-hydroxy-3-methoxybenzaldehyde, can determine key electronic parameters such as HOMO/LUMO energies and molecular electrostatic potential (MEP) maps. nih.govuctm.edu

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML-based QSAR models by calculating a wide range of molecular descriptors for a library of virtual derivatives. These models could predict biological activities (e.g., anticancer, antifungal) or physicochemical properties, enabling the pre-selection of the most promising candidates for synthesis.

Reaction Outcome Prediction: Training AI algorithms on existing reaction databases to predict the optimal conditions and potential yields for the synthesis of new derivatives, reducing the need for extensive trial-and-error experimentation.

De Novo Drug Design: Using generative AI models to design novel molecules based on the this compound scaffold with optimized properties for specific biological targets.

Exploration of Catalytic Roles and Applications of Metal Complexes of this compound Derivatives

The aldehyde and hydroxyl groups of this compound make it an excellent precursor for synthesizing Schiff base ligands. These ligands can coordinate with a variety of metal ions to form stable complexes with potential catalytic applications. Research on related hydroxybenzaldehyde derivatives has shown that their Schiff base metal complexes can act as catalysts or exhibit valuable biological properties. researchgate.net

Unexplored avenues include: